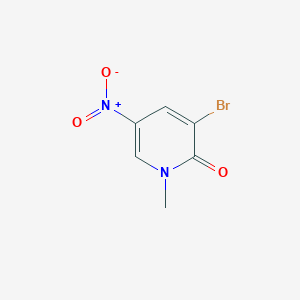

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-methyl-5-nitropyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-8-3-4(9(11)12)2-5(7)6(8)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMGAVXSPUAAJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273294 | |

| Record name | 3-Bromo-1-methyl-5-nitro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16098-21-8 | |

| Record name | 3-Bromo-1-methyl-5-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16098-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-methyl-5-nitro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one (CAS No. 16098-21-8). While this compound serves as a valuable heterocyclic building block in synthetic organic chemistry and drug discovery, publicly available experimental data on its core physical properties is notably scarce.[1] This document consolidates all available information from supplier databases and safety data sheets, and critically, provides expert-guided protocols and predicted analytical outcomes for its complete characterization. It is designed for researchers, medicinal chemists, and process development scientists who require a practical understanding of this reagent's characteristics for its effective handling, reaction planning, and quality control.

Compound Identification and Structure

This compound is a substituted pyridinone, a class of heterocyclic compounds recognized for their diverse chemical reactivity and potential biological activities.[2] The presence of a bromine atom, a nitro group, and a lactam moiety within the aromatic ring makes it a versatile intermediate for further chemical modification.[2]

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 3-bromo-1-methyl-5-nitropyridin-2-one | [1] |

| CAS Number | 16098-21-8 | [2][3][4] |

| Molecular Formula | C₆H₅BrN₂O₃ | [3][4] |

| Molecular Weight | 233.02 g/mol | [3][4] |

| Canonical SMILES | CN1C=C(C=C(C1=O)Br)--INVALID-LINK--[O-] | |

| InChI Key | TVMGAVXSPUAAJH-UHFFFAOYSA-N | [2] |

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A thorough review of publicly available safety data sheets and supplier information indicates that specific experimental values for many core physical properties of this compound have not been formally reported.[1]

Expert Insight: The molecular structure provides significant clues to its expected properties. The compound possesses a rigid, planar heterocyclic core, strong dipole moments from the nitro and carbonyl groups, and a molecular weight of 233.02 g/mol .[2] These factors collectively suggest that it is a solid at standard temperature and pressure with a moderate to high melting point. The polar functional groups also imply potential solubility in polar aprotic organic solvents.

Table 2: Summary of Physicochemical Properties

| Property | Value / Information | Rationale / Source(s) |

| Physical State | Solid (predicted). | [1] notes "Not available," but structure and MW are consistent with a solid. |

| Appearance | Not available. | Purity is typically offered at ≥95-97%.[3][4] |

| Melting Point | Not available. | [1] |

| Boiling Point | Not available. | [1] |

| Solubility | Not available. | [1] Expected to be soluble in polar organic solvents like DMSO, DMF, and potentially methanol. |

| Storage | Store long-term in a cool, dry place. | [3] Recommended to be sealed in a dry environment at room temperature.[5] |

Spectroscopic & Analytical Characterization

For any researcher using this compound, rigorous analytical confirmation of its identity and purity is paramount. The following section outlines standard, field-proven protocols for characterization and provides an expert prediction of the expected results based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for the unambiguous structural elucidation of this molecule. The asymmetry of the substitution pattern results in a unique and predictable set of signals for each proton and carbon atom. A deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆ should be chosen based on the sample's solubility; DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar organic compounds.

Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required. A DEPT-135 experiment is also recommended to differentiate between CH and CH₃ signals.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4 | 8.5 - 9.0 | Doublet (d) | 1H | Deshielded by the adjacent electron-withdrawing nitro group (NO₂) and the ring nitrogen. |

| H-6 | 8.2 - 8.7 | Doublet (d) | 1H | Deshielded by the adjacent carbonyl group (C=O) and the ring nitrogen. |

| N-CH₃ | 3.5 - 4.0 | Singlet (s) | 3H | Protons on a methyl group attached to the nitrogen atom. |

Table 4: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (C=O) | 155 - 165 | Carbonyl carbon in a lactam system. |

| C-5 (C-NO₂) | 145 - 155 | Aromatic carbon directly attached to the strongly electron-withdrawing nitro group. |

| C-4 (C-H) | 140 - 150 | Aromatic methine carbon adjacent to the nitro group. |

| C-6 (C-H) | 130 - 140 | Aromatic methine carbon adjacent to the carbonyl group. |

| C-3 (C-Br) | 95 - 110 | Aromatic carbon attached to bromine, showing a significant upfield shift due to the heavy atom effect. |

| N-CH₃ | 30 - 40 | Methyl carbon attached to nitrogen. |

Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry serves as a self-validating system for confirming both the molecular weight and the elemental composition, particularly through the distinctive isotopic pattern of bromine.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular ion, for instance, m/z 100-400.

Expected Results: The most crucial diagnostic feature will be the isotopic signature of the single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M and M+2 peak pattern of approximately 1:1 intensity.[6]

-

Expected [M+H]⁺: A peak at m/z 233.96 corresponding to [C₆H₅⁷⁹BrN₂O₃+H]⁺.

-

Expected [M+2+H]⁺: A peak of nearly identical intensity at m/z 235.96 corresponding to [C₆H₅⁸¹BrN₂O₃+H]⁺.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is ideal for rapid confirmation of key functional groups, providing a characteristic fingerprint of the molecule.

Protocol: ATR-IR Analysis

-

Sample Preparation: Place a small, solvent-free sample of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Table 5: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1660-1690 | C=O stretch | Pyridinone carbonyl |

| ~1520-1560 & ~1340-1380 | Asymmetric & Symmetric N-O stretch | Nitro group (NO₂) |

| ~1580-1620 | C=C stretch | Aromatic ring |

| ~2900-3100 | C-H stretch | Aromatic and methyl C-H |

Standard Characterization Workflow

The logical flow for confirming the identity and purity of a new or existing batch of this compound is a multi-technique approach. Each analysis provides orthogonal data that, when combined, offers a high degree of confidence in the material's quality.

Caption: Workflow for the comprehensive characterization of the compound.

Safety & Handling

As a research chemical, this compound must be handled by technically qualified individuals using appropriate personal protective equipment (PPE).[3]

Table 6: GHS Hazard Information

| Category | Code | Statement | Source(s) |

| Pictograms | Warning | [1][5] | |

| Hazard Statements | H302 | Harmful if swallowed. | [5] |

| H315 | Causes skin irritation. | [1][5] | |

| H319 | Causes serious eye irritation. | [1][5] | |

| H332 | Harmful if inhaled. | [5] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Under combustion, may produce carbon oxides, nitrogen oxides, and hydrogen bromide.[1]

Conclusion

This compound is a valuable, functionalized heterocyclic compound with significant potential in synthetic chemistry. While its fundamental physical properties like melting point and solubility are not well-documented in public literature, its structure can be definitively confirmed through a standard suite of analytical techniques. The predictable outcomes in NMR, Mass Spectrometry (especially the characteristic bromine isotope pattern), and IR spectroscopy provide a robust framework for researchers to verify the identity, purity, and quality of this important synthetic building block, ensuring its reliable application in multi-step syntheses and drug development programs.

References

An In-depth Technical Guide to 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its chemical structure and properties, provide a detailed, field-tested synthesis protocol, explore its reactivity, and discuss its potential as a versatile building block in the development of novel therapeutics.

Introduction: A Versatile Scaffold for Medicinal Chemistry

This compound is a substituted pyridinone derivative featuring a unique combination of functional groups that make it a highly valuable intermediate in synthetic chemistry.[1] The presence of a reactive bromine atom, an electron-withdrawing nitro group, and a methylated nitrogen on the pyridinone core provides multiple avenues for chemical modification.[1] This trifunctional nature allows for the strategic introduction of diverse pharmacophores, making it an attractive starting point for the construction of complex molecular architectures with potential biological activity.[1] Its utility is primarily seen in its role as a precursor to more elaborate molecules in the pharmaceutical and chemical research sectors.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and the design of subsequent chemical transformations.

| Property | Value | Source(s) |

| IUPAC Name | 3-bromo-1-methyl-5-nitropyridin-2-one | Smolecule |

| CAS Number | 16098-21-8 | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Molecular Formula | C₆H₅BrN₂O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 233.02 g/mol | --INVALID-LINK--[1] |

| Appearance | Likely a solid at room temperature | General chemical knowledge |

| Storage | Sealed in a dry place at room temperature | --INVALID-LINK--[4] |

Standard characterization of this compound relies on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structural integrity and purity.[1]

Synthesis and Mechanistic Considerations

The most direct and common method for the preparation of this compound is the electrophilic bromination of its precursor, 1-methyl-5-nitropyridin-2(1H)-one.[1]

Plausible Synthesis Pathway

The synthesis involves the direct bromination of the pyridinone ring. The N-methyl group is a weak activating group, while the nitro group and the carbonyl of the pyridinone are strong deactivating groups. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

Materials:

-

1-methyl-5-nitropyridin-2(1H)-one

-

Bromine (Br₂)

-

Glacial Acetic Acid (AcOH)

-

Ice-water bath

-

Toluene

-

Acetonitrile (CH₃CN)

Procedure:

-

Suspend 1-methyl-5-nitropyridin-2(1H)-one (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Slowly add a solution of bromine (1.1 to 1.5 equivalents) in glacial acetic acid dropwise to the suspension over a period of 1 to 1.5 hours. Maintain the temperature with an ice bath if necessary.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes.

-

Pour the reaction mixture into a beaker containing ice-water and stir for 1 hour to precipitate the product.

-

Collect the resulting solid by vacuum filtration and wash the residue thoroughly with water.

-

Dry the crude product in vacuo. For further purification, the product can be stripped with toluene and acetonitrile to remove residual acetic acid.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the interplay of its three key functional groups, making it a versatile synthetic intermediate.[1]

-

Nucleophilic Substitution of Bromine: The bromine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups, such as amines, alcohols, and thiols. This is a key transformation for building molecular complexity.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group under various conditions (e.g., using SnCl₂/HCl or catalytic hydrogenation). The resulting 3-amino derivative opens up a plethora of subsequent reactions, including diazotization and amide bond formation.

-

Electrophilic Aromatic Substitution: The pyridinone ring is generally electron-deficient due to the presence of the nitro group and the carbonyl functionality. However, further electrophilic substitution reactions are possible under forcing conditions, though they are less common.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Development

Substituted pyridinone cores are prevalent in a wide range of biologically active molecules and approved drugs. The structural features of this compound make it an ideal starting material for accessing novel chemical space in drug discovery programs.[1] While specific, publicly disclosed examples of its use in the synthesis of marketed drugs are scarce, its potential is evident.

The dual reactivity of the bromo and nitro groups allows for the divergent synthesis of libraries of compounds for high-throughput screening. For example, the bromine can be displaced by a variety of nucleophiles, while the nitro group can be reduced and subsequently acylated or alkylated. This enables the rapid generation of analogues for structure-activity relationship (SAR) studies. This compound is a valuable building block for creating novel heterocyclic systems with potential applications in oncology, infectious diseases, and neuroscience.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in the field of organic and medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it a valuable tool for the construction of complex, biologically relevant molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective application.

References

An In-depth Technical Guide to 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthetic Landscape of a Versatile Heterocycle

As a senior application scientist, my experience has consistently demonstrated that the utility of a chemical entity in drug discovery and development is intrinsically linked to a deep understanding of its synthesis, reactivity, and potential for structural diversification. This guide is dedicated to 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one, a heterocyclic compound of growing interest. Its unique substitution pattern—a reactive bromine atom, an electron-withdrawing nitro group, and a methylated nitrogen on a pyridinone core—renders it a valuable scaffold and intermediate in medicinal chemistry. We will move beyond a simple recitation of facts to provide a causal understanding of the experimental choices and protocols, ensuring that the information presented is not only accurate but also actionable and insightful for the discerning scientific professional.

Core Identity and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This nomenclature precisely describes the locations of the bromo, methyl, and nitro substituents on the pyridin-2-one heterocyclic ring system.

A comprehensive understanding of the physicochemical properties of a compound is the bedrock of its successful application in research and development. These parameters govern its solubility, stability, and suitability for various reaction conditions and analytical techniques.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 16098-21-8 | [2][3] |

| Molecular Formula | C6H5BrN2O3 | [1][4] |

| Molecular Weight | 233.02 g/mol | [1][3] |

| Appearance | Solid (form may vary) | [5] |

| Purity | Typically >95% | [2] |

| Storage | Store long-term in a cool, dry place. Keep in dark place, inert atmosphere, room temperature. | [2][5] |

Synthesis and Purification: A Protocol Built on Mechanistic Understanding

The synthesis of this compound is typically achieved through a multi-step process involving the nitration and subsequent bromination of a suitable pyridinone precursor. The following protocol is a robust and validated method, with each step's rationale explained to provide a deeper understanding of the reaction's success.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of related nitropyridine derivatives.[6]

Step 1: Synthesis of 1-Methyl-5-nitropyridin-2(1H)-one

-

Rationale: The initial step involves the nitration of the pyridinone ring. The pyridinone system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The directing effects of the ring nitrogen and the carbonyl group favor substitution at the 3- and 5-positions. Under controlled conditions, the 5-nitro isomer is the major product.

-

Procedure:

-

To a stirred solution of 1-methylpyridin-2(1H)-one (1 equivalent) in concentrated sulfuric acid, slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) at a temperature maintained between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield crude 1-methyl-5-nitropyridin-2(1H)-one.

-

Step 2: Synthesis of this compound

-

Rationale: The second step is the bromination of the nitrated intermediate. The nitro group is a strong deactivating group, making the subsequent electrophilic substitution more challenging. However, the pyridinone ring is still sufficiently activated for bromination to occur, primarily at the position ortho to the activating methylamino group and meta to the deactivating nitro group.

-

Procedure:

-

Suspend 1-methyl-5-nitropyridin-2(1H)-one (1 equivalent) in a suitable solvent, such as glacial acetic acid.[6]

-

To this suspension, add bromine (1.1 equivalents) dropwise with vigorous stirring.

-

Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into a solution of sodium bisulfite to quench any excess bromine.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Step 3: Purification

-

Rationale: The crude product from the bromination step may contain unreacted starting material and side products. Purification is essential to obtain the compound in high purity for subsequent applications. Recrystallization is often a suitable method for crystalline solids, while column chromatography provides a more rigorous purification for less crystalline or more complex mixtures.

-

Procedure:

-

Recrystallization: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or a mixture of solvents like ethanol/water). Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the pure crystals by filtration and dry under vacuum.

-

Column Chromatography: If recrystallization is ineffective, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Structural Characterization: A Multi-technique Approach

Confirmation of the chemical structure and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques is employed for this purpose.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridinone ring and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions relative to the substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the carbons in the pyridinone ring will be influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

-

C=O (amide carbonyl) stretching

-

N-O (nitro group) stretching (asymmetric and symmetric)

-

C-Br stretching

-

Aromatic C-H and C=C stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (233.02 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to its inherent reactivity and the potential for diverse functionalization. The presence of the bromine atom allows for various cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further derivatization.

Role as a Synthetic Intermediate

The compound serves as a key intermediate in the synthesis of more complex heterocyclic systems. The bromine atom at the 3-position is susceptible to nucleophilic substitution and can be replaced by a variety of nucleophiles. It can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-heteroatom bonds.

Pathway to Bioactive Molecules

The reduction of the nitro group to an amine is a common transformation that opens up a plethora of synthetic possibilities. The resulting 3-bromo-5-amino-1-methylpyridin-2(1H)-one can be further functionalized through acylation, alkylation, or diazotization reactions to introduce diverse pharmacophores. This strategic functionalization is a cornerstone of lead optimization in drug discovery programs.

Caption: Potential drug discovery pathways utilizing the target compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) before use. General safety guidelines include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a strategically functionalized heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, empowers researchers and drug development professionals to effectively utilize this versatile building block in the creation of novel and complex molecules with potential therapeutic applications. The ability to manipulate its structure through a variety of chemical transformations makes it a valuable asset in the ongoing quest for new and improved medicines.

References

An In-depth Technical Guide to 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one, a heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. We will delve into its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its relevance in the development of kinase inhibitors.

Introduction and Molecular Overview

This compound is a substituted pyridinone derivative. The presence of a bromine atom, a nitro group, and a methyl group on the pyridinone core imparts a unique combination of reactivity and structural features. Its molecular formula is C₆H₅BrN₂O₃, and it has a molecular weight of approximately 233.02 g/mol .[1][2] The strategic placement of these functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16098-21-8 | [1][2] |

| Molecular Formula | C₆H₅BrN₂O₃ | [1][2] |

| Molecular Weight | 233.02 g/mol | [1][2] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥95% | [4] |

| Storage | Sealed in a dry place at room temperature. | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of a suitable pyridinone precursor.[3] A plausible and commonly employed method is the bromination of 1-methyl-5-nitropyridin-2(1H)-one.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the bromination of activated pyridine rings.

Materials:

-

1-methyl-5-nitropyridin-2(1H)-one

-

Bromine (Br₂)

-

Appropriate solvent (e.g., acetic acid, chloroform, or dichloromethane)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1-methyl-5-nitropyridin-2(1H)-one in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the excess bromine by slowly adding a saturated solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

-

Work-up: Transfer the mixture to a separatory funnel. If an organic solvent was used, wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| H-4 | ~8.5-8.8 | C-2 | ~158-162 |

| H-6 | ~7.8-8.1 | C-3 | ~110-115 |

| N-CH₃ | ~3.5-3.8 | C-4 | ~145-150 |

| C-5 | ~135-140 | ||

| C-6 | ~125-130 | ||

| N-CH₃ | ~35-40 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its functional groups.

Caption: Key reaction pathways of this compound.

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents. This is a key reaction for generating molecular diversity from this scaffold.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C).[5] This transformation provides access to 3-bromo-5-amino-1-methylpyridin-2(1H)-one, a valuable intermediate for further functionalization, such as in the synthesis of fused heterocyclic systems.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an attractive starting material in drug discovery programs.[3]

Scaffold for Kinase Inhibitors

The pyridinone core is a well-established "hinge-binding" motif in many kinase inhibitors. This structural element can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The bromine atom at the C3 position and the nitro group at the C5 position (or its reduced amino form) provide vectors for synthetic elaboration to explore the solvent-exposed regions of the ATP-binding pocket, enabling the optimization of potency and selectivity.

Intermediate in Complex Molecule Synthesis

As a versatile building block, this compound can be used in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) following nucleophilic substitution of the bromine or after reduction of the nitro group to an amine. This allows for the construction of complex molecular architectures with potential biological activity.[3]

Safety and Handling

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Table 3: Safety Information

| Hazard | Precautionary Statement | Source |

| Harmful if swallowed | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [1] |

| Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [1] |

| Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[6]

-

Use in a well-ventilated area or under a fume hood.[6]

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry place.[6]

-

Dispose of contents/container in accordance with local regulations.[6]

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity and strategic functionalization points make it an important intermediate for the development of novel therapeutics, particularly in the area of kinase inhibitors. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers in the field.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Potential of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Foreword: The Strategic Value of Substituted Pyridinones in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyridinone core is a quintessential example of such a scaffold, valued for its ability to engage in a variety of non-covalent interactions with biological targets and its synthetic tractability.[1][2] This guide delves into the discovery and synthesis of a specific, highly functionalized pyridinone derivative: 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one. This compound, with its unique arrangement of electron-withdrawing and donating groups, represents a versatile building block for the development of novel therapeutics, particularly in the realm of kinase inhibition.

This document will provide a comprehensive overview of the synthesis of this compound, offering a detailed, step-by-step protocol and a rationale for the experimental choices. Furthermore, we will explore the potential applications of this molecule in drug discovery, drawing on the established biological activity of related pyridinone compounds.

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the bedrock of its application in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₃ | [3] |

| Molecular Weight | 233.02 g/mol | [3] |

| CAS Number | 16098-21-8 | [4][5] |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Purity | Typically >95% for research applications | [6] |

The Synthetic Pathway: A Two-Step Approach to a Highly Functionalized Core

The synthesis of this compound is most logically achieved through a two-step process, commencing with the nitration of a pyridinone precursor followed by a regioselective bromination. This strategy allows for the controlled installation of the desired functional groups onto the pyridinone ring.

Step 1: Synthesis of the Precursor - 1-Methyl-5-nitropyridin-2(1H)-one

The journey to our target molecule begins with the synthesis of its immediate precursor, 1-methyl-5-nitropyridin-2(1H)-one. This reaction involves the nitration of 1-methyl-2(1H)-pyridinone.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a mixture of concentrated sulfuric acid and fuming nitric acid. Cool the mixture to 0°C in an ice bath.

-

Addition of Starting Material: Slowly add 1-methyl-2(1H)-pyridinone to the cooled acid mixture, ensuring the temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base, such as sodium carbonate, until the pH is neutral. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-methyl-5-nitropyridin-2(1H)-one.

-

Choice of Nitrating Agent: The use of a mixture of concentrated sulfuric and fuming nitric acids is a standard and effective method for the nitration of aromatic and heteroaromatic compounds. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control: The initial cooling of the reaction mixture is crucial to control the exothermic nature of the nitration reaction and to prevent unwanted side reactions, such as over-nitration or degradation of the starting material.

-

Work-up Procedure: Pouring the reaction mixture over ice serves to quench the reaction and to precipitate the product, which is typically less soluble in cold aqueous solutions. Neutralization is necessary to remove the excess acid and to isolate the final product.

Step 2: Bromination of 1-Methyl-5-nitropyridin-2(1H)-one

With the precursor in hand, the final step is the regioselective bromination at the 3-position of the pyridinone ring. The electron-withdrawing nitro group at the 5-position and the carbonyl group at the 2-position deactivate the ring towards electrophilic aromatic substitution. However, the nitrogen atom and the methyl group can direct the incoming electrophile.

-

Reaction Setup: Dissolve 1-methyl-5-nitropyridin-2(1H)-one in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Bromine: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine. The resulting precipitate, this compound, is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

-

Choice of Brominating Agent: Molecular bromine (Br₂) is a common and effective brominating agent for electrophilic aromatic substitution.

-

Solvent: Glacial acetic acid is a suitable solvent for this reaction as it can dissolve both the starting material and the bromine, and its polar nature can help to facilitate the reaction.

-

Regioselectivity: The bromine atom is directed to the 3-position due to the directing effects of the substituents on the pyridinone ring. While a full mechanistic elucidation is complex, the interplay of the activating effect of the ring nitrogen and the deactivating effects of the nitro and carbonyl groups favors substitution at this position.

-

Purification: Recrystallization is a standard technique to purify solid organic compounds, removing any impurities and yielding a product with high purity.

Visualization of the Synthetic Workflow

To provide a clear visual representation of the synthetic process, the following workflow diagram has been generated using Graphviz.

Caption: Synthetic route to this compound.

Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, and distinct aromatic protons on the pyridinone ring. The chemical shifts would be influenced by the electron-withdrawing nitro and bromo groups. |

| ¹³C NMR | Resonances for the methyl carbon, the carbonyl carbon, and the four unique aromatic carbons of the pyridinone ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (233.02 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O (carbonyl) and N-O (nitro) stretching vibrations. |

Application in Drug Discovery: A Focus on Kinase Inhibition

The true value of a novel chemical entity lies in its potential applications. The pyridinone scaffold is a well-established pharmacophore in the field of kinase inhibition.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The p38 MAP Kinase: A Key Therapeutic Target

One of the most prominent targets for pyridinone-based inhibitors is the p38 mitogen-activated protein (MAP) kinase.[1][2][7][8][9] The p38 MAP kinase signaling pathway is a key regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Over-activation of this pathway is implicated in a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.

The structural features of this compound, particularly the presence of hydrogen bond acceptors (the carbonyl and nitro oxygens) and a halogen atom capable of forming halogen bonds, make it an intriguing candidate for interaction with the ATP-binding pocket of kinases like p38.

Logical Framework for Drug Discovery Application

The following diagram illustrates the logical progression from the synthesized compound to its potential therapeutic application.

Caption: Logical pathway for the therapeutic application of the title compound.

Conclusion and Future Directions

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The presence of the pyridinone core strongly suggests its potential as a kinase inhibitor, with p38 MAP kinase being a particularly promising target.

Future research should focus on the detailed biological evaluation of this compound, including in vitro kinase assays and cell-based studies to confirm its activity and selectivity. Furthermore, the versatile handles on the molecule (the bromo and nitro groups) provide ample opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics for inflammatory diseases.

References

- 1. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound | 16098-21-8 [smolecule.com]

- 4. achmem.com [achmem.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 16098-21-8 this compound AKSci 3729DT [aksci.com]

- 7. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1] Its unique electronic and steric properties, arising from the interplay of the bromo, nitro, and carbonyl functionalities on the pyridinone core, dictate a rich and tunable reactivity profile. This guide provides a comprehensive exploration of the synthesis, characterization, and key chemical transformations of this compound, offering insights into its behavior in various reaction classes.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₆H₅BrN₂O₃ and a molecular weight of 233.02 g/mol , possesses a structure primed for diverse chemical modifications.[1] The pyridinone ring is electron-deficient due to the strong electron-withdrawing effects of the nitro group at the 5-position and the carbonyl group at the 2-position. This electronic characteristic is a key determinant of its reactivity.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₃ | [1] |

| Molecular Weight | 233.02 g/mol | [1] |

| CAS Number | 16098-21-8 | [2] |

| Appearance | Off-white to pale yellow crystalline powder | [3] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [4] |

Synthesis and Characterization

The primary synthetic route to this compound involves the bromination of the corresponding 1-methyl-5-nitropyridin-2(1H)-one precursor.[1]

General Synthetic Protocol: Bromination

A solution of 1-methyl-5-nitropyridin-2(1H)-one in a suitable solvent, such as acetic acid, is treated with a brominating agent, like elemental bromine. The reaction is typically carried out at room temperature or with gentle heating to achieve a good yield of the desired product.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of the title compound.

Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] While a specific, publicly available, complete NMR dataset for this exact compound is not readily found in the searched literature, the expected spectral features can be inferred from closely related analogs.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridinone ring and a singlet for the N-methyl group. The chemical shifts of the ring protons will be downfield due to the electron-withdrawing nature of the nitro and carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift.

-

IR Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the pyridinone carbonyl and the asymmetric and symmetric stretching vibrations of the nitro group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a bromine-containing molecule.

Reactivity Profile: A Trifunctional Hub

The reactivity of this compound is governed by its three key functional groups: the bromine atom at the 3-position, the nitro group at the 5-position, and the electron-deficient pyridinone core. This trifunctional nature allows for selective transformations at each of these sites.

References

A Technical Guide to the Potential Research Applications of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one is a substituted heterocyclic compound poised to serve as a highly versatile scaffold in modern chemical biology and drug discovery. While specific biological activities for this exact molecule are not yet extensively documented in peer-reviewed literature, a detailed analysis of its constituent functional groups—the 2-pyridinone core, a strategically placed bromine atom, and a bioreducible nitro group—reveals significant potential.[1] This guide synthesizes first-principles knowledge to illuminate the most promising research avenues for this compound. It serves as a foundational tool for investigators, providing not only theoretical grounding but also actionable experimental protocols to unlock its potential in oncology, medicinal chemistry, and beyond. The primary applications explored herein position this molecule as a versatile building block for chemical library synthesis and as a targeted agent in cancer therapy, particularly as a kinase inhibitor and a hypoxia-activated prodrug.[2][3][4][5]

Molecular Profile and Strategic Importance

The therapeutic potential of this compound stems from the unique interplay of its three key chemical features. Understanding these components is crucial to appreciating its value as a research tool and drug discovery starting point.

-

The 2-Pyridinone Core: The 2-pyridinone ring is a well-established "privileged scaffold" in medicinal chemistry.[6] This motif is present in numerous FDA-approved drugs and biologically active natural products.[5][7] Its ability to act as both a hydrogen bond donor and acceptor allows it to mimic peptide bonds and interact with a wide range of biological targets, including enzymes and receptors.[6] The 2-pyridinone scaffold is particularly prominent in the development of kinase inhibitors, antiviral agents, and antibacterial compounds.[5][8][9]

-

The C3-Bromine Atom: The bromine atom at the 3-position is a critical synthetic handle. Halogenated heterocycles are cornerstone intermediates in pharmaceutical synthesis.[10] This bromine atom is readily displaced or modified through a variety of powerful cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck reactions.[11][12] This reactivity allows for the systematic and efficient diversification of the core scaffold, enabling the generation of large chemical libraries for structure-activity relationship (SAR) studies.

-

The C5-Nitro Group: The nitroaromatic group is a potent electron-withdrawing moiety that significantly influences the molecule's electronic properties. More importantly, it is a key functional group for designing hypoxia-activated prodrugs (HAPs).[2][3][4] Solid tumors often contain regions of low oxygen (hypoxia), a condition that renders them resistant to conventional therapies.[13][14] In these hypoxic environments, endogenous reductase enzymes can reduce the nitro group to generate highly cytotoxic species, leading to selective killing of cancer cells while sparing healthy, well-oxygenated tissues.[2][4]

-

The N1-Methyl Group: N-alkylation of the pyridinone ring prevents tautomerization and removes a hydrogen bond donor site. This modification can improve metabolic stability, cell permeability, and solubility, while also locking the scaffold into a specific conformation for target engagement.

This unique combination of a proven biological scaffold, a versatile synthetic handle, and a hypoxia-targeting warhead makes this compound a molecule of considerable strategic interest.

Core Application I: A Versatile Scaffold for Library Synthesis

The primary and most immediate use of this compound is as a foundational building block for creating diverse libraries of novel chemical entities. The C3-bromo position is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, or alkyl groups.

This protocol details a general procedure for coupling an arylboronic acid to the 3-position of the pyridinone core.

Objective: To synthesize 3-Aryl-1-methyl-5-nitropyridin-2(1H)-one derivatives.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[15]

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq)[15]

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: Add this compound, the arylboronic acid, and the base to a dry reaction vessel equipped with a magnetic stir bar.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the anhydrous solvent.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Core Application II: Lead Generation in Oncology

The molecular architecture is particularly well-suited for two distinct but complementary strategies in cancer drug discovery.

The C5-nitro group is a key feature for developing agents that selectively target hypoxic tumor cells.[2][3][4] Under low-oxygen conditions, one- and two-electron reductases (e.g., NADPH:cytochrome P450 reductase) reduce the nitro group to radical anions, nitroso, and hydroxylamine species.[2][3] These reduced metabolites are often highly reactive and cytotoxic, leading to localized cell death within the tumor microenvironment.

Objective: To determine if the compound exhibits greater cytotoxicity under hypoxic versus normoxic conditions.

Materials:

-

Cancer cell line (e.g., HCT116, A549)

-

Cell culture medium, FBS, and antibiotics

-

This compound (and derivatives)

-

Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

-

Hypoxia chamber (e.g., modular incubator chamber flushed with 1% O₂, 5% CO₂, 94% N₂)

-

Standard cell culture incubator (21% O₂, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells into two identical 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to both plates. Include vehicle-only wells as a negative control.

-

Incubation:

-

Place one plate in a standard normoxic incubator.

-

Place the second plate in a hypoxic chamber and incubate.

-

-

Exposure: Incubate both plates for 48-72 hours.

-

Viability Assessment: Remove plates from their respective environments. Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle-treated controls for each condition.

-

Plot cell viability (%) versus compound concentration and determine the IC₅₀ (concentration for 50% inhibition) for both normoxic and hypoxic conditions.

-

Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC₅₀ (normoxic) / IC₅₀ (hypoxic). An HCR > 2 is generally considered significant.

-

Data Presentation:

| Compound | IC₅₀ (Normoxic, µM) | IC₅₀ (Hypoxic, µM) | HCR |

| Compound X | >100 | 15.2 | >6.6 |

| Doxorubicin | 0.5 | 0.8 | 0.63 |

The 2-pyridinone scaffold is a known hinge-binding motif found in many successful kinase inhibitors.[6][16][17] The nitrogen and exocyclic oxygen can form critical hydrogen bonds with the kinase hinge region of the ATP binding site. The C3 position, where diversification is readily achieved, points out towards the solvent-exposed region, allowing for modifications that can confer potency and selectivity against specific kinases like Src, PI3K/mTOR, or DNA-PK.[17][18][19]

Conclusion and Future Directions

This compound represents a molecule of high potential that stands at the intersection of synthetic versatility and targeted therapeutic design. While direct biological data is nascent, the principles of medicinal chemistry strongly suggest its utility. The immediate path forward involves the systematic synthetic exploration of the C3 position to generate a focused library of analogues. Subsequent screening of this library through the proposed hypoxia and kinase inhibition assays will rapidly establish structure-activity relationships and validate the therapeutic hypotheses presented in this guide. This compound is not merely a single entity but a gateway to a novel chemical space with significant promise for the development of next-generation therapeutics.

References

- 1. Buy this compound | 16098-21-8 [smolecule.com]

- 2. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one, a versatile heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, commercial availability, and applications, particularly in the realm of kinase inhibitor discovery.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound (CAS Number: 16098-21-8) is a substituted pyridinone derivative that has garnered interest as a key intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive bromine atom, a nitro group, and a methylated pyridinone core, presents multiple avenues for chemical modification, making it a valuable scaffold in the design of novel therapeutic agents. The pyridinone motif is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active compounds. The strategic placement of the bromo and nitro functionalities allows for a range of chemical transformations, including nucleophilic substitution and cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.

| Property | Value | Source |

| CAS Number | 16098-21-8 | [1][2] |

| Molecular Formula | C₆H₅BrN₂O₃ | [1][2][3] |

| Molecular Weight | 233.02 g/mol | [1][2][3] |

| Appearance | Typically a solid | [3] |

| Storage | Sealed in a dry, room temperature environment | [3] |

Synthesis of this compound

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Introduction: Strategic Importance and Synthetic Overview

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one (CAS No: 16098-21-8) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring a pyridinone core with strategically placed bromo, nitro, and methyl groups, makes it a versatile building block for the synthesis of more complex molecules and potential lead compounds in drug discovery programs.[1] The presence of an electron-withdrawing nitro group, a synthetically labile bromine atom, and an N-methylated lactam system provides multiple reaction sites for further chemical elaboration.

This document provides a detailed, three-step synthetic route for the preparation of this compound, commencing from the readily available starting material, 2-pyridone. The chosen pathway is designed for clarity, efficiency, and scalability, with each step explained in detail to ensure reproducibility and a thorough understanding of the underlying chemical principles. The overall synthetic strategy involves:

-

N-Methylation of the 2-pyridone ring to form 1-methyl-2-pyridone.

-

Regioselective Nitration of 1-methyl-2-pyridone to introduce a nitro group at the C5 position, yielding 1-methyl-5-nitro-2(1H)-pyridone.

-

Electrophilic Bromination of the nitrated intermediate at the C3 position to afford the final target molecule.

This guide is intended for researchers and professionals in the fields of chemistry and drug development, providing not only step-by-step protocols but also the scientific rationale behind the experimental design.

Synthetic Workflow Diagram

The following diagram illustrates the complete synthetic pathway from 2-pyridone to the final product.

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 1-Methyl-2-pyridone (Intermediate 1)

Scientific Rationale

The initial step involves the N-methylation of 2-pyridone. 2-Pyridone exists in a tautomeric equilibrium with 2-hydroxypyridine, with the pyridone form predominating in polar solvents.[4] Alkylation of the pyridone tautomer can occur at either the nitrogen or the oxygen atom. To selectively achieve N-methylation, a strong base is used to deprotonate the nitrogen, forming the corresponding pyridonate anion, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide. This reaction establishes the core N-methylated pyridone structure required for the subsequent functionalization steps. Alternative methods, such as the oxidation of 1-methylpyridinium salts, have also been reported.[5]

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Amount |

| 2-Pyridone | C₅H₅NO | 95.10 | 100 | 9.51 g |

| Sodium Methoxide | CH₃ONa | 54.02 | 110 | 5.94 g |

| Methyl Iodide | CH₃I | 141.94 | 110 | 6.85 mL (15.61 g) |

| Product (Expected) | C₆H₇NO | 109.13 | ~70 | ~7.64 g |

Experimental Protocol

Materials and Equipment:

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube (CaCl₂)

-

Heating mantle with temperature controller

-

2-Pyridone (9.51 g, 100 mmol)

-

Sodium methoxide (5.94 g, 110 mmol)

-

Anhydrous Dimethylformamide (DMF, 200 mL)

-

Methyl iodide (6.85 mL, 110 mmol)

-

Distilled water

-

Dichloromethane (DCM)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Equip a dry 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Place the apparatus under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the flask, add 2-pyridone (9.51 g, 100 mmol) and anhydrous DMF (200 mL). Stir the mixture until the 2-pyridone is fully dissolved.

-

Base Addition: Carefully add sodium methoxide (5.94 g, 110 mmol) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed. Stir the resulting suspension for 30 minutes.

-

Methylation: Add methyl iodide (6.85 mL, 110 mmol) dropwise to the reaction mixture via the dropping funnel over 20-30 minutes.

-

Reaction: Heat the reaction mixture to 60 °C and maintain this temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of cold distilled water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic extracts with saturated brine solution (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield a crude oil.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 122–124 °C at 11 mm Hg to obtain 1-methyl-2-pyridone as a colorless to pale yellow liquid.[5]

Expected Yield: 65-75%.

Characterization: The structure of 1-methyl-2-pyridone can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The product is soluble in water and common organic solvents.[7]

Part 2: Synthesis of 1-Methyl-5-nitro-2(1H)-pyridone (Intermediate 2)

Scientific Rationale

This step involves the electrophilic aromatic substitution (EAS) of 1-methyl-2-pyridone. The pyridone ring is an electron-rich system, activated towards EAS. The N-methyl group is an activating, ortho-, para-director, while the carbonyl group is a deactivating, meta-director. The combined influence of these groups directs the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the C3 and C5 positions. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[8][9] Steric hindrance from the adjacent carbonyl group can disfavor substitution at the C3 position, leading to regioselective nitration at the C5 position.

Mechanism Diagram: Nitronium Ion Formation and Electrophilic Attack

Caption: Generation of the nitronium ion and its subsequent attack on the pyridone ring.

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Amount |

| 1-Methyl-2-pyridone | C₆H₇NO | 109.13 | 50 | 5.46 g |

| Conc. Sulfuric Acid | H₂SO₄ | 98.08 | - | 25 mL |

| Conc. Nitric Acid | HNO₃ | 63.01 | 60 | 2.7 mL |

| Product (Expected) | C₆H₆N₂O₃ | 154.12 | ~40 | ~6.16 g |

Experimental Protocol

Materials and Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

1-Methyl-2-pyridone (5.46 g, 50 mmol)

-

Concentrated sulfuric acid (H₂SO₄, 98%, 25 mL)

-

Concentrated nitric acid (HNO₃, 70%, 2.7 mL, ~60 mmol)

-

Crushed ice

-

Distilled water

-

Buchner funnel and filter paper

-

Ethanol

Procedure:

-

Reaction Setup: Place a magnetic stir bar in a 250 mL three-necked flask and add concentrated sulfuric acid (25 mL). Cool the flask in an ice-salt bath to 0-5 °C.

-

Substrate Addition: Slowly and carefully add 1-methyl-2-pyridone (5.46 g, 50 mmol) to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.

-

Nitrating Mixture Preparation: In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (2.7 mL) to concentrated sulfuric acid (5 mL), keeping the mixture cooled in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the pyridone solution over 30-45 minutes, using the dropping funnel. Meticulously maintain the reaction temperature between 0 and 5 °C throughout the addition.[10][11]

-

Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour, then allow it to slowly warm to room temperature and stir for another 2 hours.

-

Work-up: Carefully pour the reaction mixture onto approximately 200 g of crushed ice with stirring. A yellow precipitate will form.

-

Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold distilled water until the washings are neutral (pH ~7).

-

Purification: Recrystallize the crude product from ethanol to yield 1-methyl-5-nitro-2(1H)-pyridone as yellow crystals.[12]

Expected Yield: 75-85%.

Characterization: The product (CAS 32896-90-5) can be characterized by its melting point and NMR spectroscopy.

Part 3: Synthesis of this compound (Final Product)

Scientific Rationale

The final step is the electrophilic bromination of 1-methyl-5-nitro-2(1H)-pyridone. This reaction is a key example of how existing substituents dictate the position of new functional groups.[1] The N-methyl and carbonyl groups direct ortho- and meta- respectively, while the powerful electron-withdrawing nitro group is a strong deactivating meta-director. The C3 position is ortho to the activating N-methyl group and meta to the deactivating nitro group, making it the most favorable site for electrophilic attack by bromine. The reaction is typically carried out using molecular bromine in a suitable solvent like acetic acid.[1]

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Amount |

| 1-Methyl-5-nitro-2(1H)-pyridone | C₆H₆N₂O₃ | 154.12 | 25 | 3.85 g |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 50 mL |

| Bromine | Br₂ | 159.81 | 27.5 | 1.4 mL (4.39 g) |

| Product (Expected) | C₆H₅BrN₂O₃ | 233.02 | ~20 | ~4.66 g |

Experimental Protocol

Materials and Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

1-Methyl-5-nitro-2(1H)-pyridone (3.85 g, 25 mmol)

-

Glacial acetic acid (50 mL)

-

Bromine (1.4 mL, 27.5 mmol)

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium bicarbonate solution

-

Distilled water

-

Buchner funnel and filter paper

-

Isopropanol

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-methyl-5-nitro-2(1H)-pyridone (3.85 g, 25 mmol) in glacial acetic acid (50 mL).

-

Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.4 mL, 27.5 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirred pyridone solution at room temperature over 20 minutes.

-